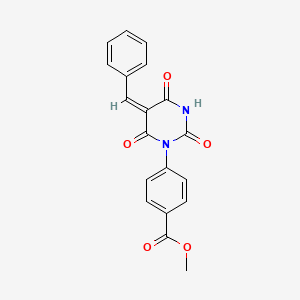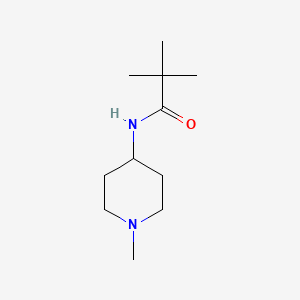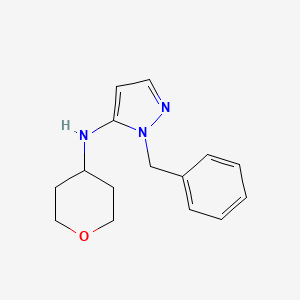
methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate, also known as Methyl BTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. It has been suggested that methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP has been found to have a low toxicity profile and is well-tolerated in laboratory animals. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been found to have antiviral and antibacterial properties, making it a potential candidate for the development of new therapies for infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP in laboratory experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is that the synthesis method can be complex and time-consuming, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research on methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP. One area of interest is the development of new cancer therapies based on methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP. Further studies are needed to elucidate the mechanism of action and to optimize the synthesis method for improved purity and yield. Additionally, the potential use of methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP in the treatment of infectious diseases warrants further investigation.
Métodos De Síntesis
Methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP can be synthesized through a multi-step process involving the reaction of benzaldehyde, urea, and methyl acetoacetate in the presence of a catalyst. The resulting compound undergoes further reactions to yield methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP. The purity and yield of the final product can be optimized through various purification techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
Methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit anticancer, antiviral, and antibacterial activities. In vitro studies have shown that methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to inhibit the replication of certain viruses, such as the herpes simplex virus.
Propiedades
IUPAC Name |
methyl 4-[(5E)-5-benzylidene-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-26-18(24)13-7-9-14(10-8-13)21-17(23)15(16(22)20-19(21)25)11-12-5-3-2-4-6-12/h2-11H,1H3,(H,20,22,25)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBNOTDCVBAWGK-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[(5E)-5-benzylidene-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-{4-[5-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B5205266.png)



![2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5205299.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5205310.png)
![propyl 2-[(2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205313.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-({5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5205328.png)
![9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole](/img/structure/B5205331.png)
![ethyl [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5205332.png)